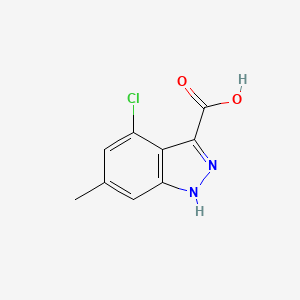

4-chloro-6-methyl-1H-indazole-3-carboxylic acid

Description

Structural Characterization of 4-Chloro-6-Methyl-1H-Indazole-3-Carboxylic Acid

Molecular Architecture and Crystallographic Analysis

The molecular architecture of indazole-3-carboxylic acid derivatives exhibits distinctive structural features that have been extensively characterized through X-ray crystallographic studies of related compounds. Crystallographic analysis of 1-methyl-1H-indazole-3-carboxylic acid reveals fundamental structural parameters that provide insight into the expected geometry of this compound. The indazole system demonstrates essential planarity, with the two fused five- and six-membered rings maintaining coplanarity within narrow tolerances.

The crystallographic data for 1-methyl-1H-indazole-3-carboxylic acid indicates a monoclinic crystal system with space group P21/n, exhibiting unit cell parameters of a = 7.5470 Å, b = 14.873 Å, c = 14.924 Å, and β = 93.10°. The molecular packing demonstrates intermolecular hydrogen bonding patterns between carboxylate groups, forming dimeric arrangements that are stabilized through O-H···O interactions with distances characteristic of strong hydrogen bonds.

The planarity of the indazole ring system has been consistently observed across multiple derivatives, with maximum deviations from mean planes typically not exceeding 0.007 Å. This structural rigidity contributes significantly to the compound's chemical behavior and spectroscopic properties. The carboxylic acid functionality at the 3-position typically adopts a coplanar arrangement with the indazole ring system, facilitating extended conjugation and influencing the compound's electronic properties.

For chloro-substituted indazole derivatives, crystallographic studies reveal that halogen substituents maintain near-coplanarity with the aromatic ring system. The crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole demonstrates that chlorine atoms show minimal deviation from the mean plane of the indazole system, with deviations typically less than 0.070 Å. This geometric constraint significantly influences the electronic distribution within the molecule and affects intermolecular interactions in the solid state.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides crucial structural information for indazole-3-carboxylic acid derivatives through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance spectra of related compounds reveal distinctive aromatic proton signals that enable structural assignment and substitution pattern determination.

The 1H nuclear magnetic resonance spectrum of 1-methyl-1H-indazole-3-carboxylic acid exhibits characteristic signals in the aromatic region between 7.28 and 8.18 parts per million. The aromatic protons display specific coupling patterns that reflect the substitution pattern on the indazole ring system. For methyl-substituted derivatives, the N-methyl group typically appears as a singlet around 4.13 parts per million, providing a diagnostic signal for N-alkylation.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through chemical shift assignments for individual carbon atoms. The carboxylic acid carbon typically resonates around 165-170 parts per million, while aromatic carbons appear in the 110-140 parts per million region. The carbon bearing the carboxylic acid functionality usually exhibits a characteristic downfield shift due to the electron-withdrawing nature of the carboxyl group.

Solid-state nuclear magnetic resonance studies using cross-polarization magic angle spinning techniques have been performed on crystalline indazole derivatives, providing additional structural confirmation. These studies reveal carbon-13 chemical shifts that often differ from solution-state values due to crystal packing effects and intermolecular interactions.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 7.28-8.18 | Complex multipets | Aromatic protons |

| 1H | 4.13 | Singlet | N-methyl group |

| 13C | 165-170 | Singlet | Carboxylic acid carbon |

| 13C | 110-140 | Singlet | Aromatic carbons |

Infrared Absorption Profile Analysis

Infrared spectroscopy provides diagnostic information about functional groups and bonding patterns in indazole carboxylic acid derivatives. The infrared spectrum typically exhibits characteristic absorption bands that enable identification of key structural features and functional groups.

The carboxylic acid functionality displays characteristic absorption patterns with broad O-H stretching vibrations typically appearing around 2500-3300 wavenumbers due to hydrogen bonding effects. The carbonyl stretching vibration of the carboxylic acid group appears as a strong absorption around 1650-1690 wavenumbers, providing definitive evidence for the presence of the carboxylic acid functionality.

Aromatic C-H stretching vibrations typically appear around 3000-3100 wavenumbers, while aromatic C=C and C=N stretching vibrations are observed in the 1450-1650 wavenumber region. The indazole ring system exhibits characteristic fingerprint absorptions that enable identification of the heterocyclic core structure.

For chloro-substituted derivatives, the C-Cl stretching vibration typically appears around 600-800 wavenumbers, though this absorption may be relatively weak and overlapped with other vibrations. The presence of chlorine substitution can also influence the intensity and position of other vibrational modes through electronic effects.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H (carboxylic acid) | 2500-3300 | Broad, strong | Hydrogen-bonded O-H stretch |

| C=O (carboxylic acid) | 1650-1690 | Strong | Carbonyl stretch |

| C-H (aromatic) | 3000-3100 | Medium | Aromatic C-H stretch |

| C=C/C=N (aromatic) | 1450-1650 | Variable | Ring vibrations |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The mass spectrometric behavior of indazole carboxylic acid derivatives typically involves loss of the carboxylic acid functionality and subsequent fragmentation of the aromatic ring system.

Related indazole carboxylic acid derivatives exhibit molecular ion peaks corresponding to their molecular weights, with subsequent loss of 45 mass units corresponding to the carboxylic acid group (COOH). The base peak often corresponds to the indazole ring system after loss of substituents and functional groups.

Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]⁺ or deprotonated molecular ions [M-H]⁻ depending on ionization conditions. For carboxylic acid derivatives, negative ion mode often provides enhanced sensitivity due to the acidic nature of the carboxylic acid functionality.

The fragmentation patterns provide valuable structural information about substitution patterns and can distinguish between positional isomers through characteristic loss patterns and fragment ion intensities.

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations have been extensively employed to predict and interpret the structural and electronic properties of indazole carboxylic acid derivatives. These computational studies provide valuable insights into molecular geometry, electronic structure, and spectroscopic properties that complement experimental observations.

Computational studies using the B3LYP functional with 6-31G(d,p) basis sets have been performed on related indazole derivatives to optimize molecular geometries and calculate vibrational frequencies. These calculations successfully reproduce experimental nuclear magnetic resonance chemical shifts and infrared vibrational frequencies, validating the computational approach for predicting properties of related compounds.

The calculated bond lengths and angles typically agree well with crystallographic data, with deviations generally less than 0.02 Å for bond lengths and 2° for bond angles. The planarity of the indazole ring system is consistently predicted by computational methods, supporting experimental crystallographic observations.

Frequency calculations enable assignment of vibrational modes and prediction of infrared and Raman spectra. The computational approach successfully reproduces the characteristic absorption bands associated with functional groups and provides detailed vibrational mode assignments that aid in spectroscopic interpretation.

Molecular Orbital Configuration Analysis

Molecular orbital analysis provides insights into the electronic structure and chemical reactivity of indazole carboxylic acid derivatives. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and compositions offer information about electronic transitions and chemical behavior.

The molecular orbitals of indazole derivatives typically exhibit significant delocalization across the aromatic ring system, with both nitrogen atoms participating in the π-electron system. The carboxylic acid substituent influences the orbital energies through its electron-withdrawing character, stabilizing both occupied and unoccupied molecular orbitals.

Chlorine substitution introduces additional complexity to the molecular orbital structure through its electron-withdrawing inductive effect and electron-donating resonance effect. The balance between these effects influences the overall electronic distribution and affects chemical reactivity patterns.

The frontier molecular orbital energy gap provides information about electronic excitation energies and can be correlated with optical absorption properties. Computational studies indicate that substitution patterns significantly influence the frontier orbital energies and compositions, affecting the compound's photophysical properties.

| Property | Computational Method | Typical Value Range | Significance |

|---|---|---|---|

| Bond lengths | DFT/B3LYP/6-31G(d,p) | 1.30-1.45 Å (aromatic) | Structural validation |

| Bond angles | DFT/B3LYP/6-31G(d,p) | 108-122° | Geometric constraints |

| HOMO energy | DFT/B3LYP/6-31G(d,p) | -6 to -8 eV | Ionization potential |

| LUMO energy | DFT/B3LYP/6-31G(d,p) | -1 to -3 eV | Electron affinity |

Properties

IUPAC Name |

4-chloro-6-methyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHFOYIGYJNUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646495 | |

| Record name | 4-Chloro-6-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-90-4 | |

| Record name | 4-Chloro-6-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Yield Improvement

- Adjusting the molar ratio of reactants (e.g., 1.1:1 of formyl derivatives to thiazolone analogs) improves yield.

- Using mixed solvent systems (acetic acid/DMF) enhances crystallinity and facilitates purification.

- Reaction temperature and time optimization reduce side reactions and promote complete cyclization.

Purification Challenges

- Removal of unreacted 3-formylindazole derivatives and side products requires sequential washing with acetic acid, ethanol, and diethyl ether.

- Recrystallization solvent choice is critical; DMF/acetic acid mixtures provide optimal purity (>95%).

Solubility Enhancement Strategies

- Salt formation of the carboxylic acid group (e.g., sodium or potassium salts) improves aqueous solubility without compromising stability.

- Co-solvent systems such as ethanol/water or PEG-400 formulations maintain compound stability over extended periods.

Summary Table of Preparation Methods and Key Parameters

| Aspect | Method/Condition | Outcome/Notes |

|---|---|---|

| Starting materials | 4-chloro-2-nitroaniline, ethyl acetoacetate | High purity required |

| Catalyst/Base | Sodium acetate or similar | Facilitates condensation |

| Solvent | Acetic acid or acetic acid/DMF | Influences yield and purity |

| Reaction temperature | Reflux (~118°C in acetic acid) | 3–5 hours duration |

| Cyclization | Intramolecular ring closure | Monitored by TLC/HPLC |

| Hydrolysis | Acidic or basic conditions | Converts ester to carboxylic acid |

| Purification | Recrystallization in DMF/acetic acid | >95% purity achievable |

| Industrial scale | Continuous flow reactors, solvent recycling | Enhanced yield and environmental compliance |

Research Findings and Notes

- The electronic effects of the chloro substituent at C-4 and methyl at C-6 influence reactivity and cyclization efficiency.

- Optimization of stoichiometry and solvent systems significantly affects crystallinity and yield.

- Advanced spectroscopic and crystallographic analyses are critical to confirm product structure and purity.

- Industrial methods emphasize green chemistry principles alongside process efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Chloro-6-methyl-1H-indazole-3-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. It is particularly relevant in the development of drugs targeting cancer and inflammatory diseases.

Case Studies:

- Anticancer Agents : Research has indicated that derivatives of indazole, including 4-chloro-6-methyl variants, exhibit significant inhibitory activity against specific kinases involved in cancer progression. For example, compounds derived from this scaffold have shown promising results as inhibitors of Polo-like kinase 4 (PLK4), which plays a crucial role in cell division and tumor growth .

- Anti-inflammatory Drugs : The compound has been utilized to develop new anti-inflammatory agents that target specific pathways involved in inflammatory responses. Its ability to modulate biochemical pathways makes it a valuable candidate for drug development aimed at conditions like rheumatoid arthritis .

Biochemical Research

In biochemical studies, this compound serves as a tool for investigating enzyme inhibition and receptor interactions.

Applications:

- Enzyme Inhibition Studies : The compound has been used to explore the inhibition mechanisms of various enzymes, providing insights into metabolic pathways and disease mechanisms. For instance, it has been noted for its potential to inhibit fibroblast growth factor receptors (FGFR), which are implicated in several cancers .

Material Science

The unique chemical properties of this compound have prompted exploration into its applications in material science.

Potential Uses:

- Polymer Development : Researchers are investigating the use of this compound in synthesizing new polymers with enhanced properties, such as thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to innovative materials with specific functionalities .

Agricultural Chemistry

This compound also shows potential in agricultural applications, particularly in the development of agrochemicals.

Research Insights:

- Herbicides and Fungicides : Studies are ongoing to evaluate the efficacy of this compound and its derivatives as herbicides or fungicides. The goal is to create more effective crop protection strategies that minimize environmental impact while maximizing agricultural yield .

Analytical Chemistry

In analytical chemistry, this compound is utilized for various analytical techniques.

Techniques:

- Chromatography and Spectroscopy : The compound aids in the identification and quantification of other substances within complex mixtures, showcasing its versatility beyond synthetic applications .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 6-Chloro-4-methyl-1H-indazole-3-carboxylic Acid

- Substituents : Cl (position 6), CH₃ (position 4) .

- Properties : XLogP3 = 2.4 , indicating moderate lipophilicity.

- Implications : The positional swap of chlorine and methyl groups may alter steric and electronic interactions with biological targets. For example, the chlorine atom at position 6 could enhance halogen bonding in receptor pockets compared to position 4.

Halogen-Substituted Analogs

4-Bromo-6-hydroxy-1H-indazole-3-carboxylic Acid

- Substituents : Br (position 4), OH (position 6) .

- Properties : Molecular weight = 257.04 g/mol ; increased steric bulk due to bromine.

- Implications: Bromine’s larger atomic radius and polarizability may improve binding affinity in drug-receptor interactions.

4-Bromo-3-hydroxy-1H-indazole-6-carboxylic Acid

Functional Group Variants

4-Cyano-1H-indazole-3-carboxylic Acid

- Substituents : CN (position 4) .

- Properties: Molecular weight = 193.16 g/mol; XLogP3 likely lower than chloro/methyl analogs due to the polar cyano group.

- Implications: The electron-withdrawing cyano group may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in medicinal chemistry.

3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic Acid

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Indazole Derivatives

Biological Activity

4-Chloro-6-methyl-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound is a heterocyclic compound belonging to the indazole family, characterized by its unique structure featuring a chloro group at the 4-position and a methyl group at the 6-position of the indazole ring. Its molecular formula is with an average mass of 210.62 g/mol .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has been investigated for its potential as an anticancer agent. For instance, derivatives of indazole have shown promising results as inhibitors of Polo-like kinase 4 (PLK4), which is crucial in cancer cell proliferation . In vitro studies have demonstrated that certain indazole derivatives can inhibit tumor growth effectively.

- Antifungal Activity : The compound has also been tested for antifungal properties against Candida species. Studies showed that modifications in the structure could enhance activity against both susceptible and resistant strains of Candida, indicating its potential as an antifungal agent .

- Antimicrobial Properties : Indazoles, including this compound, have been noted for their antimicrobial activities, making them candidates for developing new antibiotics.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in cell signaling pathways, which may lead to reduced proliferation of cancer cells.

- Receptor Modulation : It may interact with specific receptors, influencing cellular responses related to growth and apoptosis.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study conducted by Paul et al., a series of indazole derivatives were synthesized and evaluated for their inhibitory effects on PLK4. One derivative demonstrated an IC50 value in the single-digit nanomolar range against tumor cells, showcasing significant potential as a therapeutic candidate for cancer treatment .

Case Study: Antifungal Efficacy

Another study evaluated the anticandidal activity of various indazole derivatives, including those based on this compound. Results indicated that specific modifications could enhance efficacy against miconazole-resistant strains, highlighting its relevance in addressing antifungal resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-6-methyl-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via condensation reactions using halogenated indazole precursors. Key steps include refluxing with acetic acid and sodium acetate as a catalyst (1.1 equiv substrate, 3–5 hours) . Optimization involves adjusting stoichiometry (e.g., 1.1:1 molar ratio of formyl derivatives to thiazolone) and solvent systems (acetic acid/DMF for recrystallization) to improve crystallinity and yield .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : H and C NMR are critical for confirming regiochemistry, particularly distinguishing C-4 chloro and C-6 methyl substituents .

- X-ray crystallography : Resolves ambiguities in planar indazole ring geometry and hydrogen bonding patterns (e.g., O–H···N interactions at 2.8–3.0 Å) .

- FTIR : Validates carboxylic acid C=O stretching (~1700 cm) and N–H indazole vibrations (~3400 cm) .

Q. What are the key challenges in purifying this compound, and what recrystallization solvents are optimal?

- Methodology : Challenges include removing unreacted starting materials (e.g., 3-formylindazole derivatives) and byproducts. Sequential washing with acetic acid, ethanol, and diethyl ether, followed by recrystallization in DMF/acetic acid (1:2 v/v), achieves >95% purity .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR or X-ray crystallography data when confirming the regiochemistry of halogenation in derivatives?

- Methodology :

- Use NOESY/ROESY to detect spatial proximity between the C-4 chloro group and adjacent protons.

- Compare experimental C chemical shifts with DFT-calculated values for alternative regioisomers .

- Cross-validate with LC-MS/MS fragmentation patterns to identify dominant substitution sites .

Q. What strategies are recommended for improving the aqueous solubility of this compound without compromising stability?

- Methodology :

- Salt formation : Use sodium or potassium salts of the carboxylic acid group (pKa ~3.5) to enhance solubility at physiological pH .

- Co-solvent systems : Ethanol/water (20:80 v/v) or PEG-400 formulations maintain stability (t >30 days at 4°C) .

Q. How does the electronic environment of the indazole ring influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- The electron-withdrawing carboxylic acid group at C-3 deactivates the ring, requiring Pd(OAc)/SPhos (5 mol%) and elevated temperatures (80–100°C) for Suzuki couplings with aryl boronic acids .

- Chlorine at C-4 directs meta substitution in electrophilic reactions, confirmed by Hammett σ parameters .

Q. What in vitro assays are suitable for evaluating the kinase inhibitory potential of derivatives?

- Methodology :

- Kinase profiling : Use ADP-Glo™ assays for IC determination against AMPK, CDKs, or JAK2 .

- Cellular assays : Measure antiproliferative activity in HeLa or A549 cells (MTT assay, 48–72 h exposure) .

- Molecular docking : Simulate binding modes to ATP pockets (e.g., PDB: 4U5J) using AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal stability of this compound?

- Methodology :

- Perform TGA-DSC to identify decomposition thresholds (reported range: 180–220°C). Variability arises from crystallization solvents (DMF residues lower onset temperatures) .

- Compare purity via HPLC-ELSD (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.